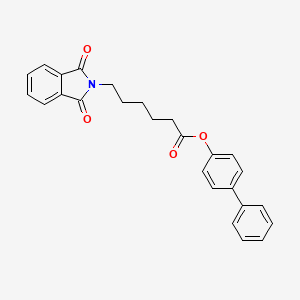![molecular formula C27H22N4OS3 B12006827 N'-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12006827.png)
N'-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide: is a complex organic compound that features a unique combination of anthracene, thiadiazole, and hydrazide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring is synthesized by reacting 4-methylbenzyl thiol with thiosemicarbazide under acidic conditions.
Attachment of the Anthracene Group: The anthracene moiety is introduced through a condensation reaction between 9-anthraldehyde and the thiadiazole derivative.
Formation of the Hydrazide Linkage: The final step involves the reaction of the intermediate with acetohydrazide under reflux conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole ring.
Reduction: Reduction reactions can occur at the hydrazide linkage, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can be used as a building block for synthesizing more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties.
Fluorescent Probes: The anthracene moiety can be used in designing fluorescent probes for biological imaging.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Materials Science:
Wirkmechanismus
The exact mechanism of action for N’-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. The anthracene moiety may play a role in intercalating with DNA, while the thiadiazole ring could interact with metal ions or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N’-[(E)-9-Anthrylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide
- **N’-[(E)-9-Anthrylmethylidene]-2-({5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide
Uniqueness
The presence of the 4-methylbenzyl group in N’-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide distinguishes it from its analogs. This substitution can influence the compound’s physical properties, reactivity, and biological activity, making it unique among similar compounds.
Eigenschaften
Molekularformel |
C27H22N4OS3 |
|---|---|
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H22N4OS3/c1-18-10-12-19(13-11-18)16-33-26-30-31-27(35-26)34-17-25(32)29-28-15-24-22-8-4-2-6-20(22)14-21-7-3-5-9-23(21)24/h2-15H,16-17H2,1H3,(H,29,32)/b28-15+ |
InChI-Schlüssel |
VMSSPGHBOFRTFK-RWPZCVJISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006751.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006758.png)



![N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12006781.png)
![N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B12006787.png)

![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12006806.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12006810.png)

![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006817.png)

